molecular formula C10H18Cl2N4O2 B1433184 N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide dihydrochloride CAS No. 1426290-50-7

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide dihydrochloride

Cat. No.: B1433184
CAS No.: 1426290-50-7
M. Wt: 297.18 g/mol
InChI Key: ZZXQAWSOUHLYMD-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide dihydrochloride (molecular formula: C₁₇H₁₄ClFN₈O₂, molecular weight: 417.2 g/mol) is a piperidine-based carboxamide derivative functionalized with a 5-methyl-1,3,4-oxadiazole moiety. Its synthesis involves coupling (5-methyl-1,3,4-oxadiazol-2-yl)methanamine oxalate with a piperidine-4-carboxylic acid derivative in the presence of Hunig’s base, followed by dihydrochloride salt formation for enhanced solubility .

However, commercial availability of the target compound is currently discontinued, as noted by CymitQuimica .

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2.2ClH/c1-7-13-14-9(16-7)6-12-10(15)8-2-4-11-5-3-8;;/h8,11H,2-6H2,1H3,(H,12,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXQAWSOUHLYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide dihydrochloride is a compound that has garnered attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease and other tauopathies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a piperidine ring substituted with a 5-methyl-1,3,4-oxadiazole moiety. This structural configuration is significant as oxadiazole derivatives are known for their diverse biological activities.

Antineurodegenerative Effects

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit neuroprotective properties. They have been shown to inhibit enzymes associated with neurodegeneration, such as butyrylcholinesterase (BChE) and histone deacetylases (HDACs) . These actions contribute to their potential use in treating conditions like Alzheimer's disease.

Anticancer Properties

Compounds similar to N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of the 1,2,4-oxadiazole have shown inhibitory potency against multiple tumor types . The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific protein targets and signaling pathways.

Other Biological Activities

In addition to neuroprotective and anticancer effects, oxadiazole derivatives have been reported to possess anti-inflammatory, antimicrobial, and analgesic activities. These diverse pharmacological effects make them attractive candidates for further drug development .

The biological activity of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound inhibits BChE and HDACs, which are implicated in neurodegenerative processes.
  • Cell Signaling Modulation : It may modulate signaling pathways involved in cell survival and apoptosis.
  • Cytotoxicity Induction : The compound can induce cell death in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function.

Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of oxadiazole derivatives found that these compounds could significantly reduce neuronal death in models of Alzheimer's disease by inhibiting BChE activity and promoting neurogenesis .

Study 2: Anticancer Activity

In vitro studies have shown that N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine exhibits cytotoxicity against various cancer cell lines with IC50 values indicating effective inhibition of cell proliferation . The mechanism involves the activation of apoptotic pathways and inhibition of tumor growth in xenograft models.

Data Tables

Biological Activity Target Effect Reference
NeuroprotectionBChEInhibition
CytotoxicityCancer cellsInduction of apoptosis
Anti-inflammatoryCOX enzymesInhibition

Scientific Research Applications

Antimicrobial Activity

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide dihydrochloride exhibits potential as an antimicrobial agent. The oxadiazole ring enhances its interaction with biological targets such as enzymes and receptors involved in disease processes. Studies have indicated that compounds containing oxadiazole rings can possess significant antimicrobial properties.

Anti-inflammatory Properties

Research suggests that this compound may also have anti-inflammatory effects. The structural characteristics of the oxadiazole moiety allow it to modulate inflammatory pathways, making it a candidate for developing therapies targeting inflammation-related diseases .

Neurological Disorders

Recent patents indicate that derivatives of this compound are being explored for their potential in treating neurodegenerative disorders such as Alzheimer's disease and progressive supranuclear palsy (PSP). These conditions are associated with tau-mediated neurodegeneration, where the compound's ability to influence tau protein interactions may provide therapeutic benefits .

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
1-(5-Methyl-1,3,4-oxadiazol-2-yl)methyl) piperidineContains an oxadiazole ring but lacks the carboxamide groupDifferent biological activity due to missing functional group
N-(5-Methylthiazolyl)methyl)piperidineSimilar piperidine structure but features a thiazole ringDifferent reactivity profile due to thiazole presence
N-(5-Methoxycarbonyl)-piperidineContains a carbonyl group instead of an oxadiazoleMay exhibit different pharmacological properties

This comparison highlights the unique aspects of this compound that may enhance its potential for diverse applications in medicinal chemistry.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of oxadiazole compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the piperidine structure could enhance efficacy against specific bacterial strains.

Case Study 2: Neuroprotective Effects
In preclinical models of Alzheimer's disease, compounds similar to N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine showed promise in reducing tau aggregation and improving cognitive function. These findings suggest a potential pathway for developing new treatments for tauopathies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related piperidine-carboxamide derivatives. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Source
N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide dihydrochloride C₁₇H₁₄ClFN₈O₂ 417.2 5-methyl-1,3,4-oxadiazole Unknown (structural analog activity noted) Patent (Example 427)
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C₂₆H₂₈FN₃O 429.5 4-fluorobenzyl, naphthalene SARS-CoV-2 inhibition (IC₅₀: ~1.2 µM) Research report
N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 8) C₁₆H₁₀ClN₃O₂S 343.8 Benzamide, chlorothiophene Antifungal/antiviral (not specified) Heterocycles
1-((Phenylcarbamoyl)methyl)-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide (Compound 9) C₂₂H₂₁ClN₆O₃S 493.9 Chlorothiophene, phenylcarbamoyl Enzymatic inhibition (kinase assays) Heterocycles

Key Findings

Structural Variations and Bioactivity

  • The target compound’s 5-methyl-1,3,4-oxadiazole group distinguishes it from analogs with bulkier substituents (e.g., naphthalene in the SARS-CoV-2 inhibitors), which may influence binding pocket compatibility in viral targets .
  • Compound 9 (from Heterocycles) shares the 1,3,4-oxadiazole core but incorporates a chlorothiophene moiety, enhancing π-π stacking interactions in enzyme inhibition assays .

Synthetic Methodologies

  • The target compound and Compound 9 both employ carbodiimide-based coupling agents (e.g., EDC/DMAP) for amide bond formation, indicating shared synthetic strategies .

Physicochemical Properties

  • The dihydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like Compound 8, which lacks ionizable groups .

Commercial Status

  • Unlike the discontinued target compound , analogs such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide remain under active investigation for antiviral applications .

Research Implications and Limitations

While the target compound’s exact biological profile is underexplored, its structural similarities to validated inhibitors suggest promise in drug discovery. Further studies should prioritize:

  • In vitro screening against viral proteases or kinases.
  • SAR optimization by modifying the oxadiazole methyl group or piperidine substituents.
  • Comparative pharmacokinetics with dihydrochloride salts versus freebase analogs.

Preparation Methods

Synthesis of the 1,3,4-Oxadiazole Core

The core heterocyclic ring, 1,3,4-oxadiazole, is typically synthesized via cyclization of amidoximes with suitable carboxylic acid derivatives or their activated forms. Several methods have been reported:

  • Amidoxime and Carboxylic Acid Derivatives:
    The most common approach involves reacting amidoximes with activated carboxylic acids or esters, often employing coupling reagents such as EDC, DCC, CDI, or TBTU. This method has been optimized to improve yields and reduce reaction times, with recent protocols utilizing microwave irradiation to accelerate the process and enhance efficiency (Entry 3–5, Table 1 in).

  • Use of Activated Esters and Coupling Reagents:
    Activation of carboxylic acids (e.g., methyl or ethyl esters) with coupling agents facilitates cyclization with amidoximes, producing the oxadiazole ring. This method is favored for its straightforwardness and high yields, often exceeding 90% under optimized conditions.

  • Microwave-Assisted Cyclization:
    Microwave irradiation has been employed to significantly shorten reaction times (from hours to minutes) and improve yields. For example, the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and esters under microwave conditions has been demonstrated to yield products in 87–97% within 0.5–6 hours.

  • Alternative Synthetic Routes:
    Other methods include 1,3-dipolar cycloaddition of nitrile oxides with nitriles, although these often suffer from lower yields and require expensive catalysts like platinum complexes. Recent innovations involve one-pot procedures using superbase media (NaOH/DMSO) or activation via Vilsmeier reagents, which have shown promising yields and operational simplicity.

Functionalization to N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide

Once the oxadiazole core is synthesized, the subsequent step involves attaching the piperidine-4-carboxamide group:

  • Methylation at the 2-Position of the Oxadiazole:
    The methyl group at the 5-position of the oxadiazole ring can be introduced via methylation of the heterocycle or its precursor intermediates, often using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

  • Formation of the Carboxamide Linkage:
    The piperidine-4-carboxylic acid derivative is activated using standard coupling reagents such as HATU or EDCI in the presence of bases like DIPEA, facilitating amide bond formation with the methylated oxadiazole intermediate.

  • Final Quaternization to Dihydrochloride Salt:
    The free base is converted into its dihydrochloride salt by treatment with hydrochloric acid, ensuring increased stability and solubility for biological applications.

Key Reagents and Conditions

Step Reagents Conditions Yield/Remarks
Formation of oxadiazole core Amidoximes + activated carboxylic acids Microwave irradiation or reflux 87–97%, short reaction times
Methylation Methyl iodide or dimethyl sulfate Basic conditions, room temperature High efficiency, selective methylation
Amide coupling Piperidine-4-carboxylic acid + coupling reagent DIPEA, DMF, room temperature High yields, straightforward
Salt formation HCl in ethanol or water Reflux or stirring Stable dihydrochloride salt

Research Findings and Data

Recent studies highlight the importance of green chemistry approaches, such as mechanochemistry and microwave-assisted synthesis, to improve yields and reduce environmental impact. For example, the microwave-assisted method for oxadiazole synthesis achieves yields exceeding 95% with minimal solvent use, demonstrating operational efficiency and scalability.

Additionally, the use of activating reagents like Vilsmeier reagents or employing tandem reactions has been shown to streamline the synthesis, reducing the number of steps and purification challenges. These advances are crucial for the scalable production of the target compound for pharmaceutical applications.

Summary of the Synthetic Route

Step Description Key Reagents Typical Conditions Yield/Remarks
1 Synthesis of oxadiazole core Amidoximes + carboxylic acid esters Microwave or reflux 87–97% yields
2 Methylation at 5-position Methyl iodide/dimethyl sulfate Basic, room temperature High selectivity
3 Attachment of piperidine-4-carboxamide Piperidine-4-carboxylic acid + coupling reagents DIPEA, DMF, room temp High yield, efficient
4 Salt formation HCl Reflux or stirring Stable dihydrochloride

Q & A

Q. What synthetic routes are recommended for synthesizing N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide dihydrochloride, and how can purity be optimized?

Methodological Answer:

  • Step 1 : Start with the condensation of 5-methyl-1,3,4-oxadiazole-2-carbaldehyde with piperidine-4-carboxamide in a polar aprotic solvent (e.g., DMF or DMSO) under reflux. Catalyze the reaction with a mild acid (e.g., acetic acid) to promote Schiff base formation.
  • Step 2 : Reduce the intermediate using sodium borohydride (NaBH4) or catalytic hydrogenation to yield the secondary amine.
  • Step 3 : Purify the product via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane:methanol gradients). Monitor purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
  • Step 4 : Convert the free base to the dihydrochloride salt by treating with HCl gas in anhydrous diethyl ether. Confirm salt formation via elemental analysis and FT-IR .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR in DMSO-d6 to verify proton environments (e.g., oxadiazole methyl group at ~2.5 ppm, piperidine carboxamide NH at ~8.2 ppm) and carbon backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error.
  • X-ray Crystallography : If single crystals are obtainable, resolve the crystal structure to validate stereochemistry and salt formation .
  • HPLC-PDA : Assess purity (>98%) using a reversed-phase column and UV detection at 254 nm .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO (primary stock), PBS (pH 7.4), and cell culture media (e.g., DMEM with 10% FBS) using nephelometry or UV-Vis spectroscopy.
  • DMSO Stock Preparation : Prepare 10 mM stock in DMSO, followed by serial dilution in assay buffer to avoid precipitation. Ensure final DMSO concentration ≤0.1% in cell-based studies .
  • Stability Assessment : Monitor degradation under assay conditions (e.g., 37°C, pH 7.4) over 24 hours using LC-MS to confirm compound integrity .

Advanced Research Questions

Q. How can contradictory data between in vitro enzyme inhibition and in vivo efficacy studies be systematically addressed?

Methodological Answer:

  • Hypothesis 1 : Poor pharmacokinetic (PK) properties. Conduct PK studies in rodents to measure bioavailability, half-life, and tissue distribution via LC-MS/MS. Adjust dosing regimens if rapid clearance is observed .
  • Hypothesis 2 : Off-target effects. Perform selectivity profiling against related enzymes/receptors using radioligand binding assays or thermal shift assays .
  • Hypothesis 3 : Metabolite interference. Identify major metabolites using hepatocyte incubation followed by UPLC-QTOF-MS. Test metabolite activity in secondary assays .

Q. What computational strategies are effective for predicting target engagement and binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into crystal structures of target proteins (e.g., kinases, GPCRs). Prioritize poses with hydrogen bonds to oxadiazole nitrogen and piperidine carboxamide .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (GROMACS/AMBER) to assess binding stability and identify critical residue interactions.
  • Free Energy Calculations : Apply MM-GBSA or alchemical methods (e.g., FEP+) to estimate binding affinities and validate against experimental IC50 values .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in the oxadiazole ring (e.g., 5-ethyl substitution) or piperidine carboxamide (e.g., N-methylation).
  • Biological Testing : Screen analogs against primary and off-targets using dose-response assays (e.g., 10-point IC50 curves). Use PCA (Principal Component Analysis) to cluster compounds based on activity profiles .
  • Data Integration : Corrogate SAR with molecular docking results to identify steric/electronic features driving selectivity. Prioritize analogs with >10-fold selectivity .

Q. What methodologies are recommended for elucidating metabolic pathways in preclinical models?

Methodological Answer:

  • In Vitro Metabolite Identification : Incubate the compound with liver microsomes (human/rodent) and NADPH. Analyze metabolites using UPLC-QTOF-MS with MSE data-independent acquisition .
  • In Vivo Studies : Administer 14^{14}C-labeled compound to rodents, collect plasma/urine/feces, and quantify radioactivity. Isolate metabolites via preparative HPLC for structural elucidation .
  • Reaction Phenotyping : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolizing enzymes. Inhibit specific CYPs with chemical inhibitors (e.g., ketoconazole for CYP3A4) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide dihydrochloride

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